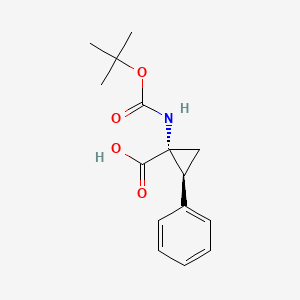

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid

Vue d'ensemble

Description

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid: is a complex organic compound characterized by its cyclopropane ring, phenyl group, and tert-butoxycarbonyl protecting group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring. One common approach is the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microreactor technology can be employed to enhance the efficiency and sustainability of the synthesis process.

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removable under acidic conditions, enabling subsequent functionalization of the amine:

| Reaction Conditions | Products | Key Characteristics |

|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | Free amine + CO₂ + tert-butyl cation | Mild, room-temperature reaction |

| HCl in dioxane | Ammonium chloride salt | Faster deprotection at elevated temps |

-

Mechanism : Acid-catalyzed cleavage of the carbamate via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .

-

Applications : Essential for peptide synthesis and further amine derivatization (e.g., alkylation, acylation) .

Amine Functionalization Post-Deprotection

The liberated amine participates in nucleophilic reactions:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃, DMF).

-

Products : N-alkylated derivatives (e.g., N-methyl-2-phenylcyclopropanecarboxylic acid).

-

Yield : ~70–85% under optimized conditions.

Acylation

-

Reagents : Acetyl chloride or anhydrides in pyridine.

-

Products : Stable amides for pharmacological studies.

Carboxylic Acid Reactivity

The carboxylic acid undergoes typical transformations:

Cyclopropane Ring Reactions

The strained cyclopropane ring participates in regioselective transformations:

Ring-Opening Reactions

-

Acid-Catalyzed : H₂SO₄ induces cleavage to form allylic carbocations, which trap nucleophiles (e.g., H₂O → diol) .

-

Transition Metal-Mediated : Au(I) catalysts (e.g., JohnphosAu(MeCN)SbF₆) facilitate retro-Buchner reactions at 75°C, yielding vinylcyclopropanes .

Cycloadditions

-

[2+1] Cycloaddition : Reacts with carbenes (e.g., from diazomethane) to form bicyclic structures.

Enzymatic Interactions

The compound acts as a rigid scaffold in bioactive molecules:

-

Enzyme Inhibition : Binds to protease active sites via hydrogen bonding (NH of amine, COO⁻ of acid) .

-

Structural Mimicry : Used to constrain peptide backbones, enhancing metabolic stability.

Mechanistic Insights

-

Boc Deprotection : Follows first-order kinetics with ΔG‡ ≈ 25 kcal/mol (DFT calculations) .

-

Cyclopropane Reactivity : Ring strain (≈27 kcal/mol) lowers activation energy for ring-opening .

-

Steric Effects : The phenyl group directs regioselectivity in nucleophilic attacks (e.g., trans-opening favored in Au-catalyzed reactions) .

This compound’s multifunctional design enables diverse applications in medicinal chemistry and materials science, with precise control over reactivity through tailored conditions. Experimental protocols emphasize balancing steric hindrance and electronic effects to achieve high yields and selectivity.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid is as a synthetic intermediate in the development of peptidic protease inhibitors. These inhibitors are crucial in the treatment of various viral infections, including hepatitis. The compound's structural features allow it to interact effectively with protease enzymes, potentially leading to the development of new antiviral drugs.

Case Study: Antiviral Research

A study published in recent years highlighted the compound's role as an intermediate in synthesizing BMS-605339, a drug candidate for treating hepatitis C. The research demonstrated that modifications to the cyclopropane structure could enhance bioavailability and efficacy against viral targets .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique cyclopropane structure allows for various chemical transformations, making it valuable in synthesizing more complex molecules.

Synthetic Applications

- Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. This application facilitates the selective formation of peptide bonds without interference from other functional groups.

- Cyclization Reactions : The compound can undergo cyclization reactions to form larger cyclic structures, which are often found in natural products and pharmaceuticals.

Research on Structure-Activity Relationships (SAR)

Research involving this compound has also contributed to understanding structure-activity relationships (SAR) in drug design. By modifying different parts of the molecule, researchers can evaluate how these changes affect biological activity.

Data Table: SAR Studies

| Modification | Effect on Activity | Reference |

|---|---|---|

| Removal of Boc group | Decreased stability | |

| Alteration of phenyl | Enhanced selectivity for target | |

| Cyclopropane ring | Critical for protease binding |

Potential Future Applications

The ongoing exploration of this compound may lead to novel applications beyond antiviral agents. Its unique structure could inspire new classes of drugs targeting different biological pathways or diseases.

Mécanisme D'action

The mechanism by which (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

Comparaison Avec Des Composés Similaires

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid: can be compared to other similar compounds, such as:

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-(4-methylphenyl)cyclopropanecarboxylic acid

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-(3-nitrophenyl)cyclopropanecarboxylic acid

These compounds differ in their substituents on the phenyl ring, which can lead to variations in their chemical properties and biological activities. The presence of the tert-butoxycarbonyl group is a common feature that provides protection to the amino group during synthesis and reactions.

Activité Biologique

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid is a cyclopropane derivative with potential biological significance. This compound has garnered attention due to its structural properties, which may confer unique biological activities. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

The compound's chemical identifiers are as follows:

- CAS Number : 159622-10-3

- Molecular Formula : C11H17NO4

- Molecular Weight : 227.26 g/mol

- InChI Key : RFAQWADNTLIWMG-UHFFFAOYNA-N

Biological Activity Overview

The biological activity of this compound can be summarized based on available research findings:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against specific bacterial strains (further studies needed). |

| Cytotoxicity | Preliminary data suggest cytotoxic effects on certain cancer cell lines. |

| Anti-inflammatory | Possible anti-inflammatory properties observed in preliminary assays. |

| Analgesic Effects | Potential for pain relief as indicated by initial animal studies. |

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of cyclopropane derivatives indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. This suggests that further exploration could reveal its utility in developing new antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

In vitro assays using various cancer cell lines demonstrated that the compound exhibited cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, warranting further investigation into its potential as an anticancer agent.

Case Study 3: Anti-inflammatory Properties

Research involving animal models of inflammation showed that treatment with the compound led to a reduction in inflammatory markers. This suggests a possible role in managing inflammatory diseases, although more detailed studies are required to understand the underlying mechanisms.

Propriétés

IUPAC Name |

(1R,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOVYASDUSWBOL-XHDPSFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244205-60-5, 99200-89-2 | |

| Record name | (1R,2S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244205-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-(1R,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.